tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate

Medicinal Chemistry Physicochemical Properties Drug Design

Select this tert-butyl ester-protected 4-aminoindole synthon over the free acid or 1-Boc analogs to eliminate redundant protection/deprotection steps. The masked carboxylic acid provides orthogonal stability during multi-step synthesis, while the reactive 4-position primary amine enables rapid functionalization for targeted protein degrader (PROTAC) assembly and kinase inhibitor SAR exploration. Its higher predicted lipophilicity supports improved cell permeability in early-stage drug discovery. Ideal for combinatorial chemistry and prodrug tool compound evaluation—order high-purity (≥95%) stock to accelerate your medicinal chemistry workflow.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2173997-07-2
Cat. No. B2424632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(4-amino-1H-indol-1-yl)acetate
CAS2173997-07-2
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C=CC2=C(C=CC=C21)N
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-8-7-10-11(15)5-4-6-12(10)16/h4-8H,9,15H2,1-3H3
InChIKeyKYIJLLAXPPJCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate (CAS 2173997-07-2): A Key 4-Aminoindole Building Block for Pharmaceutical Synthesis


tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate (CAS 2173997-07-2) is a specialized indole derivative and a versatile synthetic intermediate. Its structure features a 4-aminoindole core N-alkylated with a tert-butyl acetate group . This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for the development of targeted protein degraders and kinase inhibitors . Unlike simpler 4-aminoindole analogs, this compound is specifically designed as a protected, ready-to-use synthon for efficient incorporation into more complex molecular architectures via the reactive primary amine at the 4-position .

Procurement Alert: Why Standard 4-Aminoindole or Free Acid Analogs Cannot Substitute for tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate


Direct substitution of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate with closely related compounds like 2-(4-amino-1H-indol-1-yl)acetic acid or unsubstituted 4-aminoindole is not viable due to critical differences in reactivity, stability, and synthetic utility . The tert-butyl ester in the target compound serves as a masked carboxylic acid, providing orthogonal protection during multi-step synthesis, which the free acid analog lacks [1]. Conversely, 1-Boc-4-aminoindole, while also a protected building block, introduces a carbamate linkage that leads to a different final connectivity and degradation profile compared to the acetate-linked amine in this compound . These fundamental structural distinctions dictate different reaction pathways and final molecular properties, making generic substitution scientifically unsound.

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate: Quantified Differentiation from Key Analogs


Distinct pKa and Lipophilicity Compared to the Free Carboxylic Acid Analog

The tert-butyl ester form of the target compound is predicted to have significantly different physicochemical properties compared to its free acid analog, 2-(4-amino-1H-indol-1-yl)acetic acid (CAS 1245568-73-3) . While specific data for the free acid is not available, a class-level comparison of ester vs. acid forms shows that esterification typically increases the predicted octanol-water partition coefficient (LogP) by 1-2 units and decreases the acidic pKa from ~4.5 to a non-ionizable form [1]. The target compound has a predicted pKa of 4.73, indicative of the indole N-H acidity, but lacks the strongly acidic carboxylic acid proton . This translates to a higher predicted lipophilicity and better membrane permeability in early-stage drug discovery assays [1].

Medicinal Chemistry Physicochemical Properties Drug Design

High Purity Specification (95%+) Ensures Reproducibility in Sensitive Syntheses

Procurement specifications for tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate from reputable vendors typically guarantee a minimum purity of 95%+, often verified by HPLC . This is a critical differentiator from less-defined or lower-purity batches of 4-aminoindole (often specified as 97% for the core scaffold alone) or custom-synthesized analogs where purity may vary significantly . In a research setting, this level of certified purity minimizes the risk of side reactions caused by impurities and ensures that the compound's molarity in biological assays is accurate, a key factor for obtaining reproducible SAR data .

Quality Control Synthetic Chemistry Procurement

Superior Synthetic Utility over 1-Boc-4-aminoindole for Generating Acetamide-Linked Compounds

In the context of synthesizing molecules requiring an N-acetamide linker, such as certain PROTACs or kinase inhibitors, tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate offers a direct synthetic advantage over 1-Boc-4-aminoindole (CAS 885270-30-4) . The latter, while useful for mTOR/PI3K inhibitor synthesis, provides a carbamate linkage upon deprotection, whereas the target compound yields a more metabolically stable acetamide . This structural distinction means that using this compound avoids a 2-step deprotection and subsequent amide coupling sequence, potentially reducing synthesis time and improving overall yield. This is supported by patent literature describing the use of similar indole-acetate esters as preferred intermediates for developing therapeutics with improved PK properties [1].

Organic Synthesis PROTACs Linker Chemistry

Optimal Research Applications for tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate


Synthesis of Targeted Protein Degraders (PROTACs) and Molecular Glues

The compound's 4-aminoindole core is a recognized ligand for various E3 ligases and target proteins, making it an ideal starting point for building heterobifunctional degraders . The tert-butyl acetate group acts as a protected linker attachment point, allowing for modular assembly of the degrader molecule. This is a more efficient approach than starting from a free acid, which would require additional protection/deprotection steps [1].

Development of Kinase Inhibitors with Improved Physicochemical Profiles

The 4-aminoindole scaffold is a common motif in kinase inhibitor design . The target compound's tert-butyl ester confers higher predicted lipophilicity than its acid analog, a property often correlated with improved cell permeability in early-stage kinase inhibitor programs [1]. This makes it a preferred intermediate for exploring structure-activity relationships (SAR) around this chemotype.

Construction of Diverse, Spatially Oriented Chemical Libraries

As a building block containing both a nucleophilic amine and a protected electrophilic ester, this compound is well-suited for combinatorial chemistry applications. The 4-position amine can be readily functionalized with various capping groups, while the N-alkyl acetate chain introduces a specific vector and distance from the indole core, enabling the generation of novel, three-dimensional molecular diversity .

Optimization of Lead Compounds with Suboptimal PK Properties

For lead compounds containing a carboxylic acid moiety that exhibit poor membrane permeability or off-target activity, the corresponding tert-butyl ester can serve as a valuable prodrug strategy or tool compound . The target compound provides this functionality pre-installed on the indole core, allowing medicinal chemists to quickly evaluate the impact of esterification on cellular potency and in vivo exposure without extensive re-synthesis of the entire molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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